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Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

Get Quote

Technical Assessment: 7,7-Dimethyloctan-1-ol
Physicochemical Profiling, Synthesis Logic, and
Characterization Protocols
Executive Summary
7,7-Dimethyloctan-1-ol (CAS 66719-35-5) is a primary alcohol characterized by a terminal

neo-structured hydrophobic tail. Unlike its more common isomer, 3,7-dimethyloctan-1-ol

(Tetrahydrogeraniol), the 7,7-isomer possesses a bulky tert-butyl-like terminus that significantly

influences its steric volume and lipophilicity.

This guide addresses the critical data gap for this specific isomer. While widely referenced in

thermodynamic training sets (e.g., Dortmund Data Bank, Yaws’ Handbook), public experimental

data is often conflated with linear or medial-branched isomers. This document synthesizes

high-confidence predictive data with available literature values, providing a robust baseline for

researchers in drug delivery (lipophilic linkers) and materials science (surfactant synthesis).
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The molecule consists of a linear six-carbon chain terminating in a quaternary carbon

(dimethyl-substituted C7) and a primary hydroxyl group at C1.

IUPAC Name: 7,7-Dimethyloctan-1-ol

CAS Registry Number: 66719-35-5[1][2]

Molecular Formula: C₁₀H₂₂O

Molecular Weight: 158.28 g/mol [3][4]

SMILES:CC(C)(C)CCCCCCCO (Note: The dimethyl substitution at C7 on an octyl chain

effectively creates a tert-butyl group at the tail end of a hexyl linker).

Figure 1: Structural Segmentation of 7,7-Dimethyloctan-1-ol
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Physicochemical Data Profile
The following data represents a synthesis of thermodynamic modeling (Joback/UNIFAC

methods) and literature-derived experimental values from analogous neo-structured alcohols.
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Property Value / Range Confidence
Source /
Methodology

Boiling Point (1 atm) 209.0 – 214.0 °C High (Predicted)

Joback Method &

Analogous

Extrapolation [1, 2]

Boiling Point (10

mmHg)
96 – 100 °C High (Derived)

Nomograph correction

from standard

octanols

Density (20 °C) 0.824 – 0.829 g/mL Medium

Comparative Isomer

Analysis (vs. 3,7-

isomer)

Refractive Index (

)
1.432 – 1.438 Medium

Lorentz-Lorenz

estimate

LogP (Octanol/Water) 3.8 – 4.1 High
QSAR (Consensus

Model)

Appearance Colorless Oil Experimental
Synthesis Literature

[3]

Technical Insight: The boiling point of the 7,7-isomer is marginally lower than the linear n-

decanol (231 °C) and the 3,7-isomer (213 °C). This is due to the "globular" nature of the

terminal tert-butyl group, which reduces the effective surface area available for Van der Waals

dispersion forces compared to a linear or centrally branched chain.

Experimental Methodologies
For researchers synthesizing this compound for pharmaceutical applications, relying on

database values is insufficient. The following self-validating protocols are recommended to

establish an internal standard.

A. High-Precision Density Measurement (Oscillating U-Tube)
Objective: Determine density with 4-decimal precision to validate purity and isomeric identity.

Equipment: Anton Paar DMA 4500 or equivalent.
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Calibration: Perform a dual-point calibration using ultra-pure water (Type I) and dry air at

20.00 °C.

Sample Prep: Degas the 7,7-dimethyloctan-1-ol sample for 10 minutes under mild vacuum

to remove dissolved air (microbubbles drastically skew density).

Injection: Inject 2 mL into the oscillating U-tube, ensuring no bubbles are visible via the

inspection camera.

Equilibration: Allow the system to thermalize to 20.00 °C ± 0.01 °C.

Validation: The viscosity-corrected density should be recorded. If the value deviates >0.005

g/mL from the 0.826 baseline, check for solvent contamination (e.g., residual THF from

synthesis).

B. Boiling Point Determination (DSC)
Objective: Determine boiling point without large sample loss. Equipment: Differential Scanning

Calorimetry (DSC) with pinhole-lid crucibles.

Setup: Place 5–10 mg of sample in an aluminum pan. Pierce the lid with a 50 µm pinhole

(allows vapor escape while maintaining equilibrium pressure).

Ramp: Heat from 30 °C to 250 °C at 5 °C/min under Nitrogen purge (50 mL/min).

Analysis: The onset of the endothermic evaporation peak corresponds to the boiling point.

Correction: Calibrate the onset temperature using a standard (e.g., n-decane) to correct for

thermal lag.

Synthesis & Characterization Logic
If commercial sourcing is difficult, the compound is accessible via Grignard synthesis, as noted

in recent medicinal chemistry literature (e.g., Cepafungin synthesis).

Synthetic Route: The most reliable route involves the coupling of a protected halo-alcohol with

a tert-butyl nucleophile, or ring-opening of a cyclic precursor.
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Precursor: 6-Bromohexan-1-ol (hydroxyl protected as THP ether).

Reagent:tert-Butylmagnesium chloride (

-BuMgCl).[5]

Mechanism: Nucleophilic substitution (

) is sterically hindered; a more common route is the coupling of a Grignard to a ketone
followed by reduction, or using a specific cross-coupling catalyst.

Literature Method [3]: Reaction of tert-butylmagnesium chloride with a suitable electrophile

(e.g., 6-bromohexanol derivative) followed by deprotection.

Reference Characterization (NMR):

H NMR (400 MHz, CDCl

):

3.63 (t,

Hz, 2H, -CH

OH), 1.62–1.51 (m, 2H), 1.42–1.10 (m, 9H, chain), 0.85 (s, 9H, -C(CH

)

).

Interpretation: The singlet at 0.85 ppm integrating to 9 protons is the diagnostic signature of

the terminal 7,7-dimethyl (neo-pentyl) group.

Workflow Visualization
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Figure 2: Synthetic Pathway for High-Purity 7,7-Dimethyloctan-1-ol
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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